molecular formula C43H65FN6O10 B1681048 Solithromycin CAS No. 760981-83-7

Solithromycin

Cat. No.: B1681048
CAS No.: 760981-83-7
M. Wt: 845.0 g/mol
InChI Key: IXXFZUPTQVDPPK-ZAWHAJPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solithromycin is a fourth-generation fluoroketolide antibiotic derived from erythromycin, distinguished by a fluorine atom at position 2 of its macrolactone ring and a unique 1,2,3-triazole-aniline side chain . Developed to combat macrolide-resistant bacteria, it binds to three ribosomal sites (domain II, V, and the 23S rRNA peptidyl transferase center), enhancing activity against resistant pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis . It is available in oral and intravenous formulations, facilitating step-down therapy for community-acquired bacterial pneumonia (CABP) .

Preparation Methods

The synthesis of Solithromycin involves multiple steps, starting from clarithromycin as a precursor . The synthetic route includes the following key steps:

Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Solithromycin undergoes various chemical reactions, including:

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Community-Acquired Bacterial Pneumonia (CABP)

Solithromycin has been extensively studied for its efficacy in treating CABP. Two large Phase 3 trials demonstrated that this compound was non-inferior to moxifloxacin, another antibiotic, in treating adult patients with CABP. The key findings from these studies are summarized in the following table:

Study DesignPopulation SizeTreatment DurationClinical Success Rate (this compound)Clinical Success Rate (Moxifloxacin)
Phase 3 Trial 1863IV-to-oral for 7 days79.3%79.7%
Phase 3 Trial 21723Oral for 5 days84.6%88.6%

These trials indicate that this compound provides a comparable treatment option for CABP, with a favorable safety profile despite some reported adverse events such as infusion site pain and elevated liver enzymes .

Urogenital Gonorrhea

In a Phase 2 trial focusing on urogenital gonorrhea, this compound demonstrated high efficacy rates, with a cure rate of approximately 86% at the higher dose of 1200 mg. The study included participants with positive cultures for Neisseria gonorrhoeae, and all patients reported negative cultures post-treatment:

Dose of this compound (mg)Cure Rate (%)
120086
100071

This suggests this compound's potential as an effective treatment for gonorrhea, especially in cases resistant to other antibiotics .

Pediatric Applications

Recent studies have also explored this compound's use in children and adolescents with CABP. A randomized controlled trial indicated that this compound was well-tolerated and showed promising clinical improvement rates:

Age GroupClinical Improvement Rate (%)
Children (2 months - 17 years)65

Despite the trial's early termination due to sponsor decisions unrelated to safety, the results suggest that this compound could be a viable option for treating CABP in pediatric populations .

Potential Future Applications

Beyond its current indications, this compound's broad spectrum of activity suggests potential applications in treating other infections:

  • Non-Alcoholic Steatohepatitis : Due to its anti-inflammatory properties.
  • Chronic Obstructive Pulmonary Disease : As part of managing exacerbations.
  • Tuberculosis and Malaria : Ongoing evaluations are considering its use against these pathogens due to its unique binding sites on ribosomes .

Mechanism of Action

Solithromycin works by preventing the synthesis of proteins that bacteria require to survive and grow. It binds to the 23S ribosomal RNA and the 50S subunits in the bacterial ribosomes, preventing the formation of peptide chains . This action inhibits bacterial protein synthesis, leading to the death of the bacterial cells. This compound has three distinct ribosomal binding sites, which enhances its activity against macrolide-resistant bacteria .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Structural Modifications vs. Telithromycin and Erythromycin

Solithromycin shares a ketolide backbone with telithromycin but replaces telithromycin’s imidazole-pyridine side chain with a triazole-aniline moiety. The addition of fluorine at position 2 improves ribosomal binding and stability against bacterial efflux pumps . Unlike erythromycin, which lacks ketolide modifications, this compound’s structural changes confer broader activity against macrolide-resistant strains (Table 1).

Table 1: Structural and Functional Comparisons

Feature This compound Telithromycin Erythromycin
Core Structure Fluoroketolide Ketolide Macrolide
Side Chain Triazole-aniline Imidazole-pyridine Desosamine
Fluorine Substitution Yes (position 2) No No
Ribosomal Binding Sites 3 (domains II, V, 23S) 2 (domains II, V) 1 (domain V)
Resistance Coverage Macrolide-resistant S. pneumoniae, H. influenzae Limited against newer resistances Susceptible to erm-mediated resistance

Sources:

Mechanism of Action

While clarithromycin inhibits IL-13-induced goblet cell hyperplasia via ERK1/2 and SPDEF pathways, this compound suppresses CLCA1 and TMEM16A without affecting ERK1/2, indicating divergent anti-inflammatory mechanisms despite shared macrolide classification .

Antimicrobial Efficacy

In Vitro Potency

This compound demonstrates superior minimum inhibitory concentrations (MICs) compared to erythromycin and clarithromycin:

  • β-lactamase-producing H. influenzae: 4–8x lower MIC than erythromycin, though less potent than fluoroquinolones .
  • Macrolide-resistant S. aureus : MIC90 of 0.25 µg/mL vs. >256 µg/mL for erythromycin .
  • Enterococcus faecium : MIC50 of 4 µg/mL, outperforming erythromycin (MIC50 >256 µg/mL) .

Table 2: MIC Comparisons (µg/mL)

Pathogen This compound Erythromycin Clarithromycin Telithromycin
S. pneumoniae (resistant) 0.06–0.25 >256 32–64 0.12–0.5
H. influenzae (β-lactamase+) 0.5–1.0 4–8 2–4 1–2
E. faecium (erm+) 4 >256 64–128 8–16

Sources:

Resistance Mechanisms

This compound retains activity against erm - and mef -mediated macrolide resistance due to multi-site ribosomal binding. However, erm-positive Enterococcus isolates showed MICs ≤4 µg/mL, suggesting partial resistance mitigation .

Pharmacokinetics and Tissue Penetration

Lung Bioavailability

This compound achieves 10.3x higher epithelial lining fluid (ELF) concentrations than plasma, surpassing telithromycin’s ELF-to-plasma ratio of 8.05 . This enhances efficacy in CABP (Table 3).

Table 3: Pharmacokinetic Parameters

Parameter This compound (oral) Telithromycin (oral) Erythromycin (IV)
ELF AUC24 (µg·h/mL) 80.3 58.3 12.4
ELF/Plasma Ratio 10.3 8.05 1.2
Half-life (h) 7–9 10–14 1.5–3

Sources:

Metabolism and Excretion

This compound undergoes CYP3A4-mediated oxidation and NAT1/NAT2 acetylation , with 76.5% excreted in feces as metabolites (e.g., CEM-262) and 14.1% renally . Erythromycin relies more on hepatic CYP3A4, increasing drug interaction risks.

Clinical and Developmental Status

This compound met primary endpoints in CABP phase III trials, demonstrating non-inferiority to moxifloxacin .

Biological Activity

Solithromycin, a novel fluoroketolide antibiotic, is structurally related to macrolides and has shown promising biological activity against a variety of bacterial pathogens, particularly those associated with community-acquired bacterial pneumonia (CABP). This article delves into the biological activity of this compound, focusing on its mechanism of action, in vitro efficacy, clinical studies, and safety profile.

This compound exerts its antibacterial effects primarily by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria. This interaction inhibits protein synthesis by blocking three distinct sites on the ribosome, which is a notable feature that enhances its efficacy against resistant strains. Specifically, this compound binds to:

  • Domain II : Nucleotides 587-1250
  • Domain V : Nucleotides 2058-2610
  • Additional Site : C-2 fluorine on the 14-membered ring

This multi-target binding mechanism allows this compound to maintain activity against various resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .

Antibacterial Spectrum

This compound has demonstrated significant in vitro activity against a range of pathogens commonly implicated in CABP. The minimum inhibitory concentration (MIC) values for various organisms are summarized in Table 1.

OrganismNumber of IsolatesMIC Range (mcg/mL)MIC90 (mcg/mL)
Streptococcus pneumoniae10,6920.002 - 1.00.25
Streptococcus pyogenes6890.008 - 0.250.015
Methicillin-sensitive S. aureus (MSSA)10,6320.008 - >320.06
Methicillin-resistant S. aureus (MRSA)Not specifiedVariableNot specified

The data indicate that this compound is particularly effective against Gram-positive bacteria, with MIC90 values demonstrating low resistance thresholds .

Activity Against Intracellular Pathogens

This compound's ability to concentrate within phagocytes enhances its efficacy against intracellular pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae . This characteristic is crucial for treating infections where bacteria reside within host cells.

Efficacy in CABP

This compound has been evaluated in several clinical trials for its efficacy in treating CABP. A pivotal study compared this compound with moxifloxacin, demonstrating non-inferiority in both early clinical response and short-term follow-up:

  • Study Design : Global, double-blind trial
  • Participants : Adults with CABP
  • Results :
    • Clinical improvement on the last day of treatment: this compound (60%) vs. Moxifloxacin (68%).
    • Early clinical response rates were statistically similar between groups .

Safety Profile

While this compound shows promising efficacy, it is associated with certain adverse effects, primarily elevated liver enzymes. In trials, alanine aminotransferase (ALT) elevations above three times the upper limit of normal occurred more frequently than with other macrolides:

  • Incidence of ALT Elevation : Higher than other macrolides
  • Common Adverse Events : Infusion site pain and elevated liver enzymes .

Case Studies

A review of case studies involving this compound highlighted its application in pediatric populations and those with specific comorbidities:

  • Pediatric Use : A study involving children and adolescents indicated that this compound was well-tolerated and effective against CABP pathogens.
  • Comorbid Conditions : Patients with renal impairment showed comparable efficacy and safety to those with normal renal function .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing solithromycin purity and stability in preclinical studies?

  • Methodological Guidance : Use high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) to quantify this compound and its metabolites. Validate methods per ICH guidelines by assessing linearity (e.g., 1–100 μg/mL), precision (RSD <2%), and recovery rates (95–105%). Include degradation studies under stress conditions (e.g., acidic/alkaline hydrolysis, thermal stress) to identify impurities .
  • Data Presentation : Tabulate retention times, peak areas, and validation parameters (e.g., LOD, LOQ) in structured tables with Roman numerals and footnotes for clarity .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Guidance : Document reaction conditions (e.g., solvent ratios, temperature, catalyst concentration) with exact molar ratios (e.g., 1:1.2 substrate:catalyst). Use nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity. Share raw spectral data and crystallographic files (e.g., CIF) as supplementary materials .

Q. What in vitro models are suitable for assessing this compound’s antimicrobial activity against resistant pathogens?

  • Methodological Guidance : Conduct minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) against macrolide-resistant Streptococcus pneumoniae and Haemophilus influenzae. Include positive controls (e.g., erythromycin) and report MIC90 values with 95% confidence intervals. Use checkerboard assays to evaluate synergy with β-lactams .

Advanced Research Questions

Q. How does N-acetylation polymorphism (NAT2) influence this compound metabolism in diverse populations?

  • Methodological Guidance : Genotype hepatocytes or human cohorts for NAT2 variants (e.g., NAT24, NAT25B) using PCR-RFLP. Compare metabolic rates (Vmax/Km) via recombinant enzyme assays (e.g., yeast-expressed NAT1/NAT2). In hepatocyte models, quantify N-acetyl-solithromycin formation using LC-MS and correlate with acetylator phenotype (rapid vs. slow) .
  • Data Analysis : Apply Michaelis-Menten kinetics and ANOVA to assess gene-dose effects (p<0.05). Report inter-individual variability as coefficient of variation (CV) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Guidance : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling using murine infection models. Measure free drug concentrations in serum (e.g., ultrafiltration) and tissue penetration (e.g., lung epithelial lining fluid). Adjust dosing regimens to achieve AUC/MIC >30 for efficacy against intracellular pathogens .

Q. How should clinical trials for this compound balance non-inferiority margins with safety endpoints in community-acquired pneumonia (CAP)?

  • Methodological Guidance : Design Phase III trials (e.g., SOLITAIRE-ORAL/IV) with composite endpoints: early clinical response (Day 3–5) and post-therapy evaluation (Day 28–30). Use a non-inferiority margin of 10% vs. moxifloxacin. Stratify analysis by renal/hepatic function and monitor QT prolongation via ECG .

Q. What PK/PD models best predict this compound’s efficacy in immunocompromised hosts?

  • Methodological Guidance : Develop population PK models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like albumin levels and CYP3A4 activity. Validate with Monte Carlo simulations (n=10,000) to estimate target attainment rates for neutropenic hosts .

Q. How can researchers address emerging this compound resistance in Gram-negative pathogens?

  • Methodological Guidance : Perform whole-genome sequencing of resistant isolates to identify efflux pump upregulation (e.g., mtrCDE mutations) or ribosomal target modifications (23S rRNA mutations). Use time-kill assays to assess resistance suppression with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .

Q. What methodologies evaluate this compound’s synergism with immunomodulators in chronic infections?

  • Methodological Guidance : Co-administer this compound with cytokines (e.g., IFN-γ) in macrophage infection models. Measure bacterial load (CFU/mL) and cytokine profiles (ELISA) over 72 hours. Calculate synergy via fractional inhibitory concentration indices (FICI ≤0.5) .

Q. How do pharmacoeconomic models assess this compound’s cost-effectiveness in hospital settings?

  • Methodological Guidance : Build Markov models comparing this compound to levofloxacin for CAP. Input parameters: hospitalization costs ($2,000/day), AE rates (e.g., C. difficile incidence), and quality-adjusted life years (QALYs). Perform sensitivity analyses to identify cost drivers (e.g., drug price variance ±20%) .

Tables for Reference

Parameter HPLC Validation Clinical Trial Endpoint
Linearity Range1–100 μg/mLEarly Clinical Response (Day 5)
Precision (RSD)<2%Non-inferiority Margin: 10%
Recovery Rate95–105%QT Interval Monitoring
Stress ConditionsAcidic (pH 2), 40°C, 7 daysStratification by Renal Function

Citations

  • Analytical Protocols:
  • Metabolism & Genetics:
  • Clinical Trials:
  • PK/PD Modeling:

Properties

IUPAC Name

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXFZUPTQVDPPK-ZAWHAJPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65FN6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028410
Record name Solithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

845.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760981-83-7
Record name Solithromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760981-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solithromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.